

Methyl 6-aminopyrazine-2-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-aminopyrazine-2-carboxylate

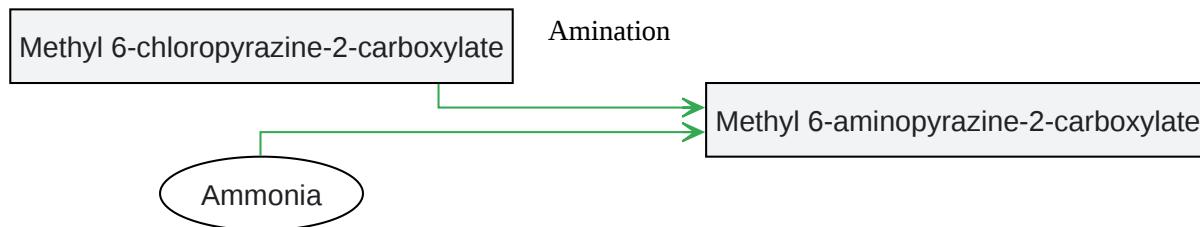
Cat. No.: B569821

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and structural features make it a valuable scaffold for the construction of more complex molecules with diverse biological activities. The pyrazine core, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, is a common motif in numerous pharmaceuticals. The presence of both an amino group and a methyl carboxylate group on the pyrazine ring provides two reactive sites for further chemical transformations, rendering it a versatile building block for the synthesis of a wide array of derivatives. This guide provides a comprehensive overview of the synthesis, properties, and applications of **Methyl 6-aminopyrazine-2-carboxylate** as a key intermediate in the development of novel chemical entities.


Physicochemical Properties

Methyl 6-aminopyrazine-2-carboxylate is typically a yellow to brown solid. Key physicochemical data are summarized in the table below for easy reference.

Property	Value
CAS Number	118853-60-4
Molecular Formula	C ₆ H ₇ N ₃ O ₂
Molecular Weight	153.14 g/mol
Appearance	Yellow to brown solid [1]
Boiling Point	341.2 °C at 760 mmHg [1]
Storage	2-8°C, protected from light, stored under an inert gas [1]

Synthesis of Methyl 6-aminopyrazine-2-carboxylate

A common and efficient method for the synthesis of **Methyl 6-aminopyrazine-2-carboxylate** involves the amination of a halogenated precursor, typically Methyl 6-chloropyrazine-2-carboxylate.

[Click to download full resolution via product page](#)

Figure 1: Synthesis of Methyl 6-aminopyrazine-2-carboxylate.

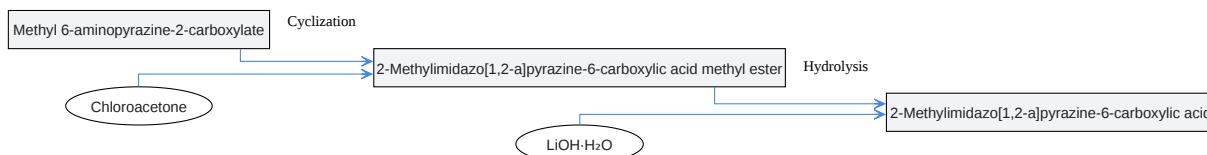
Experimental Protocol: Synthesis from Methyl 6-chloropyrazine-2-carboxylate

Materials:

- Methyl 6-chloropyrazine-2-carboxylate

- Ammonia (0.5 M in 1,4-dioxane)
- 1,4-Dioxane
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:


- A solution of methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in 1,4-dioxane is prepared.
- To this solution, a solution of ammonia (0.5 M in 1,4-dioxane, 2.0 eq) is added.
- The reaction mixture is heated to 100 °C and stirred for 2 hours in a sealed vessel.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The filtrate is concentrated under reduced pressure to afford **Methyl 6-aminopyrazine-2-carboxylate**.

Quantitative Data:

Parameter	Value
Yield	98%
Appearance	Yellow solid

Application as a Building Block: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Methyl 6-aminopyrazine-2-carboxylate serves as a crucial starting material for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines. These scaffolds are prevalent in many biologically active compounds and are of significant interest in drug discovery.[2][3][4] A key transformation involves the cyclization of the aminopyrazine with an α -haloketone, such as chloroacetone.

[Click to download full resolution via product page](#)

Figure 2: Synthesis of 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid.

Experimental Protocol: Synthesis of 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid

Step 1: Synthesis of Methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Materials:

- **Methyl 6-aminopyrazine-2-carboxylate**

- Chloroacetone
- Ethanol
- Diethyl ether

Procedure:

- A solution of **Methyl 6-aminopyrazine-2-carboxylate** (1.0 eq) and chloroacetone (1.1 eq) in ethanol is prepared.
- The reaction mixture is heated at reflux for 20 hours.
- After cooling to room temperature, the resulting precipitate is collected by filtration.
- The solid is washed with diethyl ether and dried under vacuum to yield the hydro-chloride salt of the product as a brown solid.

Quantitative Data (for the hydrochloride salt):

Parameter	Value
Yield	76%
Appearance	Brown solid

Step 2: Hydrolysis to 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid

Materials:

- Methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate hydrochloride
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
- Tetrahydrofuran (THF)
- Water
- 1N Hydrochloric acid (HCl)

Procedure:

- To a suspension of methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate hydrochloride (1.0 eq) in a mixture of THF and water is added LiOH·H₂O (2.2 eq).
- The reaction mixture is stirred at room temperature for 1 hour.
- The THF is removed under reduced pressure.
- The pH of the remaining aqueous solution is adjusted to approximately 4 by the addition of 1N HCl.
- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Quantitative Data:

Parameter	Value
Yield	88%
Appearance	Light brown solid

Spectroscopic Data

While a dedicated, comprehensive spectroscopic analysis of **Methyl 6-aminopyrazine-2-carboxylate** is not readily available in the cited literature, general characteristics for aminopyrazine derivatives can be inferred.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, a singlet for the methyl ester protons, and a broad singlet for the amino group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and carboxylate substituents.
- ¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon. The positions of the pyrazine carbon signals are indicative of the substitution pattern.

- IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (typically in the range of 3300-3500 cm^{-1}), the C=O stretching of the ester group (around 1700-1730 cm^{-1}), and C=N and C=C stretching vibrations of the pyrazine ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol).

Conclusion

Methyl 6-aminopyrazine-2-carboxylate is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two modifiable functional groups allow for the efficient construction of more complex heterocyclic systems. The demonstrated utility of this compound in the synthesis of imidazo[1,2-a]pyrazine derivatives highlights its importance in the field of medicinal chemistry and drug discovery, providing a key intermediate for the development of novel therapeutic agents. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-aminopyrazine-2-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrazole-Based Macroyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 6-aminopyrazine-2-carboxylate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569821#methyl-6-aminopyrazine-2-carboxylate-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com